molecular formula C20H46NO4P B12073858 butan-2-yl dihydrogen phosphate;2-ethyl-N-(2-ethylhexyl)hexan-1-amine CAS No. 98510-82-8

butan-2-yl dihydrogen phosphate;2-ethyl-N-(2-ethylhexyl)hexan-1-amine

Cat. No.: B12073858
CAS No.: 98510-82-8
M. Wt: 395.6 g/mol
InChI Key: HNROUVLDQXBXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine is a complex organic compound with a unique structure that combines a phosphate ester and an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine typically involves a multi-step process:

    Phosphorylation: The initial step involves the phosphorylation of butan-2-ol to produce butan-2-yl dihydrogen phosphate. This can be achieved using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in the presence of a base such as pyridine.

    Amine Synthesis: The amine component, 2-ethyl-N-(2-ethylhexyl)hexan-1-amine, can be synthesized through the reductive amination of 2-ethylhexanal with 2-ethylhexylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Coupling Reaction: The final step involves the coupling of butan-2-yl dihydrogen phosphate with 2-ethyl-N-(2-ethylhexyl)hexan-1-amine under mild conditions, typically using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. Continuous flow reactors might also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phosphate ester group can be oxidized to form phosphoric acid derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: Both the phosphate and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkoxides or halides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Phosphoric acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phosphates and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

In biological research, butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine can be used to study enzyme interactions and metabolic pathways involving phosphate esters and amines.

Medicine

Potential medical applications include its use as a precursor for pharmaceuticals that target specific biochemical pathways, particularly those involving phosphorylation and amination.

Industry

In industry, this compound can be utilized in the production of specialty chemicals, including surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism by which butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, altering the activity of proteins and enzymes. The amine group can interact with receptors or act as a nucleophile in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-yl dihydrogen phosphate: Lacks the amine component, making it less versatile in certain applications.

    2-Ethylhexylamine: Lacks the phosphate ester group, limiting its use in phosphorylation reactions.

Uniqueness

Butan-2-yl dihydrogen phosphate; 2-ethyl-N-(2-ethylhexyl)hexan-1-amine is unique due to its combination of a phosphate ester and an amine, allowing it to participate in a wide range of chemical and biochemical reactions. This dual functionality makes it particularly valuable in research and industrial applications.

Properties

CAS No.

98510-82-8

Molecular Formula

C20H46NO4P

Molecular Weight

395.6 g/mol

IUPAC Name

butan-2-yl dihydrogen phosphate;2-ethyl-N-(2-ethylhexyl)hexan-1-amine

InChI

InChI=1S/C16H35N.C4H11O4P/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;1-3-4(2)8-9(5,6)7/h15-17H,5-14H2,1-4H3;4H,3H2,1-2H3,(H2,5,6,7)

InChI Key

HNROUVLDQXBXDU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCC(CC)CCCC.CCC(C)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.